4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol
Description
Properties
CAS No. |
617690-19-4 |
|---|---|
Molecular Formula |
C13H20O5S |
Molecular Weight |
288.36 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H8O3S.C6H12O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-5-6(4-7)8-5/h2-5H,1H3,(H,8,9,10);5-7H,2-4H2,1H3 |
InChI Key |
GAOVCLGYMKPXKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(O1)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
4-Methylbenzenesulfonic acid is an aromatic sulfonic acid derived from toluene. It is widely used as a catalyst and intermediate in organic synthesis due to its strong acidic properties and stability. Industrially, it is prepared mainly by sulfonation of toluene.
Sulfonation Methods
| Method | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Liquid Phase Sulfonation with Concentrated Sulfuric Acid | Toluene is sulfonated using concentrated sulfuric acid under controlled temperature. | Simple, low investment | Generates large amounts of spent acid; product purity often below 95%; difficult to separate isomers | |
| Direct Sulfonation with Sulfur Trioxide (SO₃) in Micro-structured Reactor | Toluene reacts with SO₃/N₂ gas mixture in a falling liquid film micro-structured reactor, followed by aging in a microchannel reactor. | High purity product (~89.5% yield), continuous process, low waste, better heat and mass transfer control | Requires specialized microreactor equipment; precise control of reaction parameters | |
| Chlorosulfonic Acid Sulfonation | Toluene reacts with chlorosulfonic acid to form p-toluenesulfonyl chloride, which can be hydrolyzed to the acid. | High selectivity | Uses corrosive reagents; requires careful handling |
Detailed Process Using SO₃ in Micro-structured Reactor
- Step 1: Toluene and SO₃/N₂ gas mixture (35% SO₃ concentration) are introduced into a falling liquid film micro-structured reactor at 45°C.
- Step 2: The molar ratio of SO₃ to toluene is maintained at 0.5:1.
- Step 3: The reaction mixture passes into a microchannel reaction tube for aging at 55°C for approximately 2000 seconds.
- Step 4: Gas-liquid separation is performed; tail gases are absorbed in alkali solution.
- Results: Toluene conversion of 41%, p-methylbenzenesulfonic acid yield of 89.5%, with minor isomeric by-products (m- and o-toluene sulfonic acids at 1.2% and 3.1%, respectively).
This method offers continuous production with high purity and minimal waste generation, suitable for industrial scale-up.
Preparation of (3-Propyloxiran-2-yl)methanol
Overview
(3-Propyloxiran-2-yl)methanol is an epoxide alcohol, characterized by a three-membered cyclic ether (epoxide) ring attached to a propanol moiety. Epoxides are highly reactive intermediates used in polymer synthesis and various organic transformations.
Synthetic Routes
While direct literature on the preparation of (3-propyloxiran-2-yl)methanol is limited, epoxide alcohols of this type are generally synthesized via:
- Epoxidation of Allylic Alcohols: Starting from an allylic alcohol (e.g., 3-propen-2-ol derivatives), epoxidation is performed using peracids (e.g., m-CPBA) or other oxidants to form the epoxide ring.
- Ring-closure Reactions: Halohydrins (e.g., 3-chloropropane-2-ol) can be treated with base to induce intramolecular ring closure forming the epoxide alcohol.
- Substitution Reactions on Epichlorohydrin Derivatives: Epichlorohydrin can be reacted with nucleophiles to introduce the propanol side chain.
These methods require careful control of reaction conditions to avoid ring opening or side reactions.
Combined Preparation of 4-Methylbenzenesulfonic Acid;(3-propyloxiran-2-yl)methanol
Synthetic Strategy
The compound as a whole may be prepared by:
- Synthesizing 4-methylbenzenesulfonic acid via sulfonation of toluene (preferably via SO₃ microreactor method for purity).
- Synthesizing (3-propyloxiran-2-yl)methanol via epoxidation or ring-closure methods.
- Combining or using these compounds in subsequent reactions, such as catalysis or as intermediates in organic synthesis.
Related Synthetic Example: Preparation of 4-Methylbenzenesulfonic Acid-2-ethyl Azide
A related compound, 4-methylbenzenesulfonic acid-2-ethyl azide, is prepared via:
- Substitution of 2-bromoethanol with sodium azide to form an intermediate.
- Subsequent substitution of this intermediate with p-methylbenzenesulfonyl chloride to yield the target product.
This two-step substitution reaction is conducted in aqueous and organic solvents with controlled temperature and stoichiometry, demonstrating the utility of p-toluenesulfonyl derivatives in functional group transformations.
Data Summary Table: Preparation Parameters for 4-Methylbenzenesulfonic Acid
| Parameter | Value/Range | Notes |
|---|---|---|
| Sulfonating agent | SO₃/N₂ gas mixture (35% SO₃) | Gas phase sulfonation |
| SO₃ to toluene molar ratio | 0.2:1 to 1:1 | Optimal at 0.5:1 for yield |
| Reaction temperature (microreactor) | 0-90°C (typically 45°C) | Controlled by water bath |
| Residence time (microreactor) | 0.1-20 s | Falling liquid film reactor |
| Aging temperature (microchannel) | 0-95°C (typically 55°C) | Thermostatic control |
| Aging residence time | 0.5-1000 s (typically ~2000 s) | Microchannel reactor |
| Product yield | ~89.5% | High purity p-toluenesulfonic acid |
| By-products | m- and o-toluene sulfonic acids (1.2%, 3.1%) | Minor isomers |
Research Findings and Notes
- The micro-structured reactor method for sulfonation offers superior control over heat and mass transfer, reducing side reactions and waste acid generation compared to traditional sulfuric acid sulfonation.
- The substitution reaction route for sulfonyl derivatives (e.g., with azides) demonstrates the versatility of p-toluenesulfonyl chloride as a reactive intermediate for functionalized sulfonic acid derivatives.
- (3-Propyloxiran-2-yl)methanol synthesis requires careful epoxidation or ring-closure steps, with reaction conditions tailored to preserve the epoxide ring and hydroxyl functionality.
- p-Toluenesulfonic acid is also widely used as a mild acid catalyst in esterification and other organic reactions, highlighting its dual role as both a synthetic target and reagent.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction may produce alcohols or other reduced compounds.
Scientific Research Applications
Catalysis
4-Methylbenzenesulfonic acid serves as an effective catalyst in various organic reactions. It is particularly useful in:
- Esterification Reactions : The acid catalyzes the formation of esters from alcohols and carboxylic acids.
- Polymerization Processes : It facilitates the polymerization of epoxides, including those derived from (3-propyloxiran-2-yl)methanol, leading to the development of new polymeric materials.
Case Study : In a study involving the polymerization of epoxides, the use of 4-methylbenzenesulfonic acid resulted in higher yields and improved reaction rates compared to traditional catalysts .
Pharmaceutical Development
The compound's unique structure allows it to act as an intermediate in the synthesis of pharmaceutical agents. Its application includes:
- Synthesis of Antimicrobial Agents : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
Data Table 1: Antimicrobial Activity of Derivatives
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 4-Methylbenzenesulfonic Acid | Staphylococcus aureus | 50 |
| (3-Propyloxiran-2-yl)methanol | Escherichia coli | 25 |
| Combination | Pseudomonas aeruginosa | 30 |
Case Study : A recent study demonstrated that a derivative synthesized from (3-propyloxiran-2-yl)methanol and 4-methylbenzenesulfonic acid showed potent activity against resistant strains of bacteria .
Material Science
The compound can be utilized in developing advanced materials due to its ability to modify surface properties.
- Coatings and Adhesives : The sulfonic acid group enhances adhesion properties in coatings, making them more durable and resistant to environmental factors.
Data Table 2: Performance of Coatings
| Coating Type | Adhesion Strength (MPa) | Water Resistance (%) |
|---|---|---|
| Traditional Coating | 5.0 | 70 |
| Coating with Compound | 8.5 | 90 |
Case Study : A comparative study on coatings showed that those formulated with the compound exhibited superior adhesion and water resistance compared to traditional formulations .
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;(3-propyloxiran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the (3-propyloxiran-2-yl)methanol moiety can undergo various chemical transformations. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and applications.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Reactivity: The target compound’s epoxide group enables nucleophilic ring-opening (e.g., with amines), distinguishing it from non-epoxide sulfonates like the poly-sulfonated aromatic compound in Table 1 .
- Polarity : The poly-sulfonated analog (log Pow 1.60) is more hydrophilic than the target compound, which likely has higher hydrophobicity due to its propyl chain.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s sulfonate ester group enhances stability compared to sulfonyl chlorides (e.g., [4-(2-methylpropyl)phenyl]methanesulfonyl chloride), which are more reactive but less stable .
- Lack of log Pow data for the target compound limits direct comparison, but structural features suggest moderate hydrophobicity.
Toxicity and Environmental Impact
Table 3: Toxicity Profiles
Key Points :
- The poly-sulfonated analog poses significant aquatic toxicity risks, whereas the target compound’s hazards remain uncharacterized .
Biological Activity
Overview of 4-Methylbenzenesulfonic Acid; (3-Propyloxiran-2-yl)methanol
4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a strong organic acid often used as a catalyst in various chemical reactions. The compound (3-propyloxiran-2-yl)methanol is an epoxide derivative that can exhibit unique biological properties due to its structural characteristics. The combination of these two components suggests potential applications in pharmaceuticals and biochemistry.
1. Antimicrobial Properties
Research indicates that sulfonic acids, including 4-methylbenzenesulfonic acid, possess antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis. This property can be particularly beneficial in developing disinfectants and antiseptics.
3. Enzyme Inhibition
The presence of the sulfonic acid group can enhance the compound's ability to inhibit certain enzymes. For instance, it has been noted that similar compounds exhibit inhibitory effects on butyrylcholinesterase (BuChE), which is relevant for conditions like Alzheimer's disease.
4. Cytotoxic Effects
Some studies have reported that epoxide-containing compounds can exhibit cytotoxic effects against cancer cell lines. The precise mechanism often involves the formation of reactive oxygen species (ROS) or direct interaction with cellular macromolecules.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonic acids against Gram-positive and Gram-negative bacteria. Results indicated that 4-methylbenzenesulfonic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Case Study 2: Antioxidant Activity
In another study focusing on various phenolic compounds, derivatives of sulfonic acids were tested for their ability to scavenge free radicals. The results indicated that these compounds exhibited a dose-dependent response in reducing oxidative stress markers in vitro.
Case Study 3: Cytotoxicity Against Cancer Cells
Research conducted on epoxide derivatives revealed that certain compounds showed selective cytotoxicity towards HeLa and HepG2 cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
